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molecular formula C9H7NO6 B1365531 2-(Carboxymethyl)-4-nitrobenzoic acid CAS No. 39585-32-5

2-(Carboxymethyl)-4-nitrobenzoic acid

Cat. No. B1365531
M. Wt: 225.15 g/mol
InChI Key: CKXXWBQEZGLFMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05919795

Procedure details

To a solution of 2-(carboxy-5-nitro-phenyl)malonic acid dimethyl ester, (25.0 g, 84 mmol) in methanol (200 mL), sodium hydroxide (5 g, 125 mmol) in water (200 mL) was added. After 3 hrs the reaction was complete, the methanol removed under vacuum, contents cooled to 0° C. and acidified with concentrated HCl (37 mL). The aqueous layer was extracted twice with ethyl acetate (200 mL then 100 mL), the combined organic layers dried with magnesium sulfate, most of the solvent removed under vacuum, and methylene chloride (30 mL) was then added. The white solid was filtered off and dried to give 19.3 g of product as a white solid, mp=180-82° C. IR(KBr) 3080, 3055, 2983, 1707, 1611, 1585, 1516, 1491, 1424, 1358; 1298, 1237 cm-1.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:21])[CH:4]([C:9]1[CH:14]=[C:13]([N+:15]([O-:17])=[O:16])[CH:12]=[CH:11][C:10]=1[C:18]([OH:20])=[O:19])C(OC)=O.[OH-].[Na+]>CO.O>[C:3]([CH2:4][C:9]1[CH:14]=[C:13]([N+:15]([O-:17])=[O:16])[CH:12]=[CH:11][C:10]=1[C:18]([OH:20])=[O:19])([OH:21])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
COC(C(C(=O)OC)C1=C(C=CC(=C1)[N+](=O)[O-])C(=O)O)=O
Name
Quantity
5 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the methanol removed under vacuum, contents
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted twice with ethyl acetate (200 mL
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
100 mL), the combined organic layers dried with magnesium sulfate, most of the solvent
CUSTOM
Type
CUSTOM
Details
removed under vacuum, and methylene chloride (30 mL)
ADDITION
Type
ADDITION
Details
was then added
FILTRATION
Type
FILTRATION
Details
The white solid was filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(=O)(O)CC1=C(C(=O)O)C=CC(=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 19.3 g
YIELD: CALCULATEDPERCENTYIELD 102%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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